molecular formula C20H12ClNO4S B2515792 N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 332885-99-1

N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No. B2515792
CAS RN: 332885-99-1
M. Wt: 397.83
InChI Key: ZOFWDZIWSFGHMI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been found to have significant anti-inflammatory, antioxidant, and anticancer properties. In recent years, there has been growing interest in the potential of CDDO-Im as a therapeutic agent due to its ability to modulate various cellular signaling pathways and its low toxicity profile.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of derivatives related to "N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide," exploring their chemical properties and potential applications. For instance, studies on the synthesis of poly(2,6‐dimethylphenylene sulfide) via photooxidative polymerization highlight the role of 9,10-dicyanoanthracene as a sensitizer, facilitating efficient polymer formation through electrophilic reactions enabled by photo-oxidation processes (Yamamoto et al., 1994). Additionally, the palladium-catalyzed synthesis of water-soluble symmetric 9,10-disubstituted anthracenes demonstrates the utility of derivatives in creating compounds with enhanced solubility and potential for further chemical modification (Zeng & King, 2002).

Biological and Photophysical Applications

Derivatives of "N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide" have been explored for their biological activities, such as anticancer properties. A study on novel anthracene-9-sulfonyl derivatives, including different heterocyclic moieties, has shown selective cytotoxic activity against various carcinoma cell lines, suggesting potential therapeutic applications (Elserwy et al., 2020). Moreover, research on sulfonamides, including chlorophenyl derivatives, provides insight into their role in studying molecular interactions in crystals and solutions, indicating their significance in pharmaceutical and chemical research (Perlovich et al., 2008).

properties

IUPAC Name

N-(4-chlorophenyl)-9,10-dioxoanthracene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO4S/c21-12-5-7-13(8-6-12)22-27(25,26)14-9-10-17-18(11-14)20(24)16-4-2-1-3-15(16)19(17)23/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFWDZIWSFGHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

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